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Compound of Interest

Compound Name: 5-Bromo-1H-indol-6-amine

Cat. No.: B1343728 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 5-Bromo-1H-indol-6-amine (CAS No. 873055-33-5). Due to the limited availability

of published experimental spectra for this specific molecule, this document presents predicted

data based on the analysis of structurally related compounds, including 5-bromoindole and 5-

aminoindole. Additionally, comprehensive, standardized experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are

provided to guide researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics of 5-Bromo-1H-
indol-6-amine. These predictions are derived from established principles of spectroscopy and

data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 5-Bromo-1H-indol-6-amine
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (N-H) ~8.0-8.2 br s -

H2 ~7.1-7.3 t ~2.5-3.0

H3 ~6.3-6.5 t ~2.5-3.0

H4 ~7.4-7.6 s -

H7 ~6.8-7.0 s -

NH₂ ~3.5-4.5 br s -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 5-Bromo-1H-indol-6-amine

Carbon Predicted Chemical Shift (δ, ppm)

C2 ~123-126

C3 ~101-104

C3a ~128-131

C4 ~118-121

C5 ~110-113

C6 ~140-143

C7 ~105-108

C7a ~133-136

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-1H-indol-6-amine is expected to show characteristic peaks for

the N-H and C-N bonds of the amine and indole groups, as well as vibrations from the aromatic
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system.

Table 3: Predicted IR Absorption Bands for 5-Bromo-1H-indol-6-amine

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Indole) 3350-3450 Medium, Sharp

N-H Stretch (Amine) 3200-3400 Medium, Broad (two bands)

C-H Stretch (Aromatic) 3000-3100 Medium

C=C Stretch (Aromatic) 1580-1620 Medium-Strong

N-H Bend (Amine) 1550-1650 Medium-Strong

C-N Stretch (Aromatic Amine) 1250-1350 Strong

C-Br Stretch 500-600 Medium-Strong

Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule

containing one bromine atom.

Table 4: Predicted Mass Spectrometry Data for 5-Bromo-1H-indol-6-amine

Ion Predicted m/z Notes

[M]⁺ 210/212

Molecular ion peak with a

characteristic ~1:1 ratio for

⁷⁹Br and ⁸¹Br isotopes.

[M+H]⁺ 211/213

Protonated molecular ion, also

showing the bromine isotopic

pattern.

Experimental Protocols
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The following are detailed methodologies for the spectroscopic analysis of 5-Bromo-1H-indol-
6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

¹H NMR Acquisition:

Pulse Program: Standard one-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-160 ppm.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Introduction:

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile)

and infuse directly into the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile

and thermally stable, it can be introduced via a GC column.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-500).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like 5-Bromo-1H-indol-6-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1343728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Validation

Chemical Synthesis

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis & Interpretation

Structure Validation

final_report

Final Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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